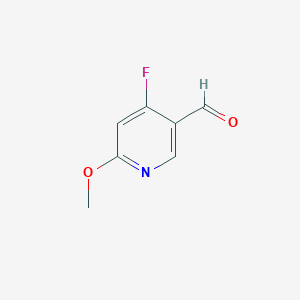

4-Fluoro-6-methoxynicotinaldehyde

Description

BenchChem offers high-quality 4-Fluoro-6-methoxynicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-6-methoxynicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6FNO2 |

|---|---|

Molecular Weight |

155.13 g/mol |

IUPAC Name |

4-fluoro-6-methoxypyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H6FNO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-4H,1H3 |

InChI Key |

WPEFYVQKRFPQCM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=C1)F)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 4-Fluoro-6-methoxynicotinaldehyde

This guide provides an in-depth technical analysis of 4-Fluoro-6-methoxynicotinaldehyde , a highly specialized pyridine scaffold used in the design of kinase inhibitors and GPCR modulators.

Part 1: Chemical Identity & Strategic Value

4-Fluoro-6-methoxynicotinaldehyde (CAS: 1289210-36-1) is a trisubstituted pyridine derivative characterized by a unique "push-pull" electronic architecture. It serves as a critical building block in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD), where its orthogonal reactive handles allow for the rapid generation of diverse libraries.

Core Chemical Data[1][2][3][4]

| Property | Specification |

| CAS Number | 1289210-36-1 |

| IUPAC Name | 4-Fluoro-6-methoxypyridine-3-carbaldehyde |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water |

| pKa (Predicted) | ~2.5 (Pyridine nitrogen) |

| LogP (Predicted) | 1.2 – 1.5 |

Structural Analysis & Electronic Effects

The molecule features three distinct functional zones that define its reactivity profile:

-

C3-Aldehyde (Electrophile): A versatile handle for carbon-carbon or carbon-nitrogen bond formation (e.g., reductive amination, Knoevenagel condensation). The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of this carbonyl group.

-

C4-Fluorine (Leaving Group): Positioned para to the pyridine nitrogen and ortho to the electron-withdrawing aldehyde, this fluorine atom is highly activated for Nucleophilic Aromatic Substitution (S_NAr) . It acts as a "placeholder" that can be displaced by amines or alkoxides late in the synthetic sequence.

-

C6-Methoxy (Donor/Blocking Group): Provides electron density via resonance (+M effect) to the pyridine ring, modulating the reactivity of the C4 position. It also blocks the C6 position from metabolic oxidation (e.g., by aldehyde oxidase).

Part 2: Synthesis & Production

Synthesizing 4-Fluoro-6-methoxynicotinaldehyde presents a regioselectivity challenge. Direct nucleophilic fluorination or methoxylation of 4,6-dihalopyridines often yields the undesired isomer (4-methoxy-6-halo) due to the higher reactivity of the C4 position toward alkoxides.

The "High-Fidelity" Synthetic Route

To ensure the correct placement of substituents, a Balz-Schiemann approach starting from the 4-amino precursor is the industry standard for high-purity production.

Workflow Diagram

Caption: Step-wise synthesis ensuring regioselective installation of the C4-Fluorine atom.

Detailed Protocol

Step 1: Fluorination (The Balz-Schiemann Reaction)

-

Reagents: Methyl 4-amino-6-methoxynicotinate, Sodium Nitrite (

), Tetrafluoroboric acid ( -

Procedure:

-

Dissolve the amine in

(48% aq) at 0°C. -

Add aqueous

dropwise, maintaining temperature <5°C to form the diazonium salt. -

Stir for 30 mins, then heat the mixture (or isolated salt) to 60-80°C to induce

evolution and C-F bond formation. -

Critical Control: Isolate the intermediate ester immediately to prevent hydrolysis.

-

-

Why this works: This method bypasses the regioselectivity issues of S_NAr by fixing the nitrogen at C4 before converting it to fluorine.

Step 2: Selective Reduction

-

Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene/DCM.

-

Procedure:

-

Cool solution of Methyl 4-fluoro-6-methoxynicotinate in anhydrous DCM to -78°C.

-

Add DIBAL-H (1.1 eq) slowly to prevent over-reduction to the alcohol.

-

Quench with Rochelle's salt (Sodium potassium tartrate) to break the aluminum emulsion.

-

Purify via silica flash chromatography (Hexane/EtOAc).

-

Part 3: Reactivity Profile & Applications

The value of 4-Fluoro-6-methoxynicotinaldehyde lies in its ability to undergo orthogonal functionalization .

Nucleophilic Aromatic Substitution (S_NAr)

The C4-Fluorine is highly labile due to the electron-withdrawing influence of the adjacent C3-Aldehyde and the pyridine nitrogen.

-

Reaction: Displacement by primary/secondary amines, thiols, or alkoxides.

-

Condition: Mild base (

or DIPEA), polar solvent (DMF/DMSO), room temperature to 60°C. -

Application: This allows the "late-stage" introduction of complex amines (e.g., piperazines, morpholines) to tune solubility and potency in drug candidates.

Aldehyde Condensation

The C3-Aldehyde is a stable electrophile that does not interfere with the S_NAr reaction if conditions are controlled.

-

Reductive Amination: Reacts with amines +

to form benzylic amine linkers. -

Knoevenagel Condensation: Reacts with active methylene compounds to form vinyl derivatives.

Reactivity Logic Map

Caption: Orthogonal reaction pathways available for scaffold diversification.

Part 4: Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert atmosphere (

or Ar) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time. -

Specific Warning: The C4-Fluorine bond, while stable, makes the molecule a potential skin sensitizer due to its reactivity with biological nucleophiles (proteins). Handle with gloves and in a fume hood.

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Balz-Schiemann)

-

Source: Organic Syntheses, Coll.[3] Vol. 5, p. 133 (1973). "Preparation of 4-Fluoropyridine via Diazonium Tetrafluoroborate."

-

- S_NAr Reactivity of 4-Halopyridines: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Chapter on Pyridines: Nucleophilic Displacement).

-

Related Patent Literature

-

Source: WO2019196619.[4] "Process for the preparation of substituted aniline derivatives." (Describes stability of F/OMe patterns).

-

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 212961-31-4,2-[(5-Bromopyridin-2-yl)oxy]ethanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]

The Strategic Role of 4-Fluoro-6-methoxynicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide

Abstract

This technical guide delves into the significance and untapped potential of 4-Fluoro-6-methoxynicotinaldehyde as a pivotal building block in medicinal chemistry. While direct literature on this specific aldehyde is emerging, its structural motifs are present in a variety of bioactive molecules, highlighting its importance as a key intermediate. By examining the established roles of analogous compounds and foundational organic synthesis principles, this document provides a comprehensive overview of its probable synthetic routes, characteristic reactivity, and prospective applications in the design and development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated heterocyclic scaffolds.

Introduction: The Emerging Importance of Fluorinated Pyridine Aldehydes

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The pyridine scaffold, a prevalent motif in numerous approved drugs, provides a versatile platform for introducing these beneficial fluorine substitutions.[3] 4-Fluoro-6-methoxynicotinaldehyde (CAS 1289210-36-1) emerges as a particularly promising, yet underexplored, building block at the intersection of these two privileged structural classes.[4][5]

The unique arrangement of a reactive aldehyde, a methoxy group, and a fluorine atom on the pyridine ring endows this molecule with a distinct reactivity profile. The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.[6] The fluorine atom, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[1] The methoxy group further influences the electronic landscape of the pyridine ring and can participate in key binding interactions within a protein's active site.

While extensive research has been published on the closely related 6-Chloro-4-methoxynicotinaldehyde, this guide will extrapolate from that knowledge base to illuminate the synthetic accessibility and potential applications of its fluoro-analogue, providing a forward-looking perspective for its utilization in drug discovery programs.[7][8]

Synthetic Strategies and Methodologies

The synthesis of 4-Fluoro-6-methoxynicotinaldehyde is not yet widely documented in peer-reviewed literature. However, its preparation can be logically deduced from established synthetic routes for analogous fluorinated and methoxylated pyridine derivatives. The most plausible approaches involve the synthesis of a suitable precursor, such as 4-fluoro-6-methoxynicotinic acid, followed by a selective reduction to the aldehyde.

Proposed Synthesis of 4-Fluoro-6-methoxynicotinic Acid

A likely precursor, 4-Fluoro-6-methoxynicotinic acid, can be envisaged through several synthetic pathways, often starting from commercially available dichloropyridines. A representative, albeit generalized, pathway is outlined below.

Caption: Plausible synthetic pathway to 4-Fluoro-6-methoxynicotinic acid.

Experimental Protocol: A Generalized Approach

-

Esterification: 4,6-Dichloronicotinic acid is converted to its methyl ester, for example, by refluxing in methanol with a catalytic amount of sulfuric acid.[7] This protects the carboxylic acid and can modulate the reactivity of the pyridine ring for subsequent steps.

-

Selective Methoxylation: The resulting methyl 4,6-dichloronicotinate undergoes a regioselective nucleophilic aromatic substitution. The chlorine at the 4-position is more activated towards nucleophilic attack than the one at the 6-position, allowing for selective displacement with sodium methoxide to yield methyl 4-methoxy-6-chloronicotinate.[7]

-

Fluorination (Halogen Exchange): The remaining chlorine atom is then substituted with fluorine using a fluoride salt such as potassium fluoride (KF) or cesium fluoride (CsF) at elevated temperatures, a process known as the Halex reaction.

-

Hydrolysis: Finally, the methyl ester is hydrolyzed under basic conditions to afford the target 4-fluoro-6-methoxynicotinic acid.

Reduction to 4-Fluoro-6-methoxynicotinaldehyde

The conversion of the carboxylic acid to the aldehyde is a critical transformation that requires careful selection of reagents to avoid over-reduction to the corresponding alcohol.

Caption: Potential routes for the reduction of the nicotinic acid to the nicotinaldehyde.

Method A: Reduction via the Acyl Chloride (Rosenmund Reduction)

A classic approach involves the conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent partial reduction of the acyl chloride to the aldehyde can be achieved through methods such as the Rosenmund reduction, which employs a poisoned palladium catalyst and hydrogen gas.

Method B: Direct Reduction of a Carboxylic Acid Derivative

Alternatively, the carboxylic acid can be esterified, and the resulting ester can be reduced to the aldehyde using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.[7] This method often provides good yields and avoids the harsh conditions sometimes required for acyl chloride formation.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of 4-Fluoro-6-methoxynicotinaldehyde stems from the distinct reactivity of its functional groups, making it a valuable scaffold for generating diverse molecular libraries for drug discovery.

Key Chemical Transformations

The aldehyde group is the primary site of reactivity, readily undergoing a variety of transformations:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines. This is a fundamental reaction for introducing amine-containing side chains, which are crucial for interacting with biological targets.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Formation of carbon-carbon double bonds, allowing for the extension of the molecular framework and the synthesis of stilbene and chalcone-like structures.

-

Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile, acetophenones) to form a variety of heterocyclic and carbocyclic systems.[8]

-

Nucleophilic Addition: Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols, which can be further functionalized.

The fluorine atom at the 4-position is generally unreactive towards nucleophilic aromatic substitution under standard conditions but significantly influences the electron density of the pyridine ring.

Potential as a Scaffold for Kinase Inhibitors

Substituted pyridines are a common core in many small molecule kinase inhibitors.[3] The 4-fluoro-6-methoxy-substituted pyridine ring can serve as a bioisostere for other commonly used heterocyclic systems. The aldehyde functionality provides a convenient attachment point for side chains that can target the hinge region or other key binding pockets of a kinase. The strategic placement of the methoxy and fluoro groups can be optimized to enhance binding affinity and selectivity for the target kinase.

Inferred Applications from Analogous Structures

The utility of the closely related 6-Chloro-4-methoxynicotinaldehyde as a precursor for anticancer and antimalarial agents suggests similar potential for the fluoro-analogue.[8] The substitution of chlorine with fluorine can offer advantages in terms of metabolic stability and cell permeability.

Spectroscopic Characterization (Predicted)

While a comprehensive, publicly available dataset is limited, the expected spectroscopic signatures of 4-Fluoro-6-methoxynicotinaldehyde can be predicted based on the analysis of similar structures.

| Spectroscopic Data (Predicted) | |

| ¹H NMR | The aldehyde proton would appear as a singlet far downfield, typically in the range of 9.5-10.5 ppm. The two aromatic protons on the pyridine ring would appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine and electron-donating methoxy group. The methoxy group would present as a singlet around 3.9-4.1 ppm. |

| ¹³C NMR | The carbonyl carbon of the aldehyde would be highly deshielded, appearing in the region of 185-195 ppm. The carbon atom attached to the fluorine would show a large one-bond C-F coupling constant. The remaining aromatic carbons and the methoxy carbon would have characteristic chemical shifts. |

| ¹⁹F NMR | A single resonance would be expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the pyridine ring. |

| IR Spectroscopy | A strong carbonyl (C=O) stretch for the aldehyde would be expected around 1700-1720 cm⁻¹. C-H stretching of the aldehyde proton may also be visible around 2720 and 2820 cm⁻¹.[2] |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₇H₆FNO₂ would be observed. |

Conclusion and Future Outlook

4-Fluoro-6-methoxynicotinaldehyde stands as a promising yet underutilized building block in the medicinal chemist's toolbox. Its combination of a reactive aldehyde, a metabolically robust C-F bond, and a strategically placed methoxy group on a pyridine core offers a unique set of properties for the design of novel therapeutics. While direct applications in the literature are currently sparse, the well-established utility of analogous compounds strongly suggests its potential in the synthesis of kinase inhibitors and other bioactive molecules. As the demand for novel fluorinated heterocycles in drug discovery continues to grow, it is anticipated that 4-Fluoro-6-methoxynicotinaldehyde will find increasing application in the development of next-generation pharmaceuticals. Further research into its synthesis, reactivity, and incorporation into biologically active scaffolds is highly encouraged.

References

- Google Patents. (n.d.). Synthesis of serpatatinib - CN113321668A.

-

University of Angers. (n.d.). Total enantioselective synthesis of (S)-Nicotine. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Recent Advances in the Synthesis of Nicotine and Its Derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Retrieved from [Link]

-

Xu, P., Guo, S.-M., & Studer, A. (2025, August 13). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Retrieved from [Link]

-

(n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Tuneable Reduction of CO2 – Organocatalyzed Selective Formylation and Methylation of Amines. Retrieved from [Link]

-

Li, Y., Foulds, G., He, M., Lee, J., McAdam, K., & Feng, S. (n.d.). Electronic cigarette-generated aldehydes: The contribution of e-liquid components to their formation and the use of urinary aldehyde metabolites as biomarkers of exposure. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). Process for the formylation of aryl halides - EP0109606A1.

-

ResearchGate. (2025, August 10). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. Retrieved from [Link]

-

Pastre, J. C., & Ley, S. V. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journals. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Retrieved from [Link]

-

Yousif, E., Salih, N., & Ahmed, A. (2021, November 15). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. MDPI. Retrieved from [Link]

-

Ramón, R., & Cembellín, F. (2022, August 17). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Retrieved from [Link]

-

UKnowledge. (n.d.). Reductive Dechlorination of Toxic Chlorocarbons. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 21.4 Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015, September 29). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Retrieved from [Link]

-

Lee, A. S., & Maleczka, R. E. (n.d.). Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. University of Connecticut. Retrieved from [Link]

-

(2024, May 11). 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. Retrieved from [Link]

-

Shepler, B. (2019, July 15). Spectroscopic analysis of aldehydes and ketones [Video]. YouTube. Retrieved from [Link]

-

Oderinde, M. S., & Johannes, J. W. (n.d.). [Ir{dF(CF 3 )ppy} 2 (dtbbpy)]PF 6. Organic Syntheses. Retrieved from [Link]

-

(2023, July 13). A Stereoselective Synthesis of 4′‐α‐Fluoro‐methyl Carbocyclic Nucleoside Analogs. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Retrieved from [Link]

-

Visser, W. F., Klerx, W. N. M., van der Fels-Klerx, H. J., & Talhout, R. (n.d.). Aldehyde and Volatile Organic Compound Yields in Commercial Cigarette Mainstream Smoke Are Mutually Related and Depend on the Sugar and Humectant Content in Tobacco. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Retrieved from [Link]

-

PubChem. (n.d.). p-METHOXYCINNAMALDEHYDE. Retrieved from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. arctomsci.com [arctomsci.com]

- 5. 1289210-36-1|4-FLUORO-6-METHOXYNICOTINALDEHYDE|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Strategic Deployment of Fluorinated Pyridines in Drug Discovery

This guide details the strategic application, synthesis, and physicochemical profiling of fluorinated pyridine building blocks in modern drug discovery.

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, present in over 20% of FDA-approved drugs.[1][2] However, its susceptibility to oxidative metabolism (via CYP450) and high basicity often necessitate structural optimization. Fluorination of the pyridine core offers a dual solution: it acts as "metabolic armor" by blocking labile C-H sites and modulates the pKa of the pyridine nitrogen, thereby influencing solubility, permeability, and hERG liability. This guide provides a technical roadmap for selecting, synthesizing, and applying fluorinated pyridine building blocks.

Part 1: The Fluorine Effect – Physicochemical Profiling

The introduction of fluorine into a pyridine ring induces profound electronic changes. The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (

pKa Modulation and Basicity

Controlling basicity is critical for oral bioavailability.[1] A highly basic pyridine (pKa ~5.2) is protonated at physiological pH, limiting membrane permeability. Fluorination suppresses this basicity, often shifting the molecule into a neutral state at pH 7.4.

| Scaffold | Structure | pKa (Conjugate Acid) | Electronic Effect | Application |

| Pyridine | 5.23 | Reference | General scaffold | |

| 3-Fluoropyridine | 3-F- | ~2.98 | Moderate Inductive | Fine-tuning solubility |

| 2-Fluoropyridine | 2-F- | -0.44 | Strong Inductive + Mesomeric | Reducing hERG liability |

| 2,6-Difluoropyridine | 2,6-diF- | <-2.0 | Cumulative Inductive | Non-basic, lipophilic core |

Technical Insight: The dramatic drop in pKa for 2-fluoropyridine is due to the proximity of the electronegative fluorine to the nitrogen lone pair, destabilizing the protonated form via strong inductive withdrawal.[2]

Metabolic Stability

The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol). Replacing a metabolically labile C–H bond (soft spot) with C–F blocks oxidative metabolism (e.g., N-oxidation or ring hydroxylation), extending the drug's half-life (

Part 2: Strategic Synthesis Decision Matrix

Selecting the correct synthetic route depends on the stage of discovery (early exploration vs. process chemistry) and substrate complexity.

Synthesis Workflow Visualization

Figure 1: Decision matrix for selecting the optimal fluorination strategy based on development stage and substrate complexity.

Part 3: Experimental Protocols

Protocol A: Modern Halex Reaction (SNAr)

Best for: Converting commercially available chloropyridines to fluoropyridines.[1][2]

Principle: Nucleophilic aromatic substitution (

Reagents:

-

Substrate: 2-Chloropyridine derivative (1.0 equiv)

-

Fluorine Source: Spray-dried Potassium Fluoride (KF) (3.0 equiv)[1][2]

-

Catalyst: 18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide[1][2]

-

Solvent: Anhydrous DMSO or Sulfolane (0.5 M)

Step-by-Step Methodology:

-

Drying: Flame-dry a reaction vial and cool under Argon. Hygroscopic KF is the enemy of this reaction; use spray-dried KF and handle in a glovebox if possible.[1][2]

-

Mixing: Add 2-chloropyridine, KF, and 18-crown-6 to the vial.

-

Solvation: Add anhydrous DMSO. Seal the vial with a crimp cap.

-

Reaction: Heat to 140°C for 12–24 hours. Monitor by

NMR (look for signal shift from inorganic fluoride to aryl fluoride, typically -60 to -80 ppm).[1][2] -

Workup: Cool to room temperature. Dilute with water (dissolves salts) and extract with

or DCM. -

Purification: Distillation (for volatile pyridines) or silica chromatography.

Safety Note: Avoid acidifying the reaction mixture during workup, as residual fluoride will form Hydrofluoric Acid (HF).

Protocol B: Ag(II)-Mediated Late-Stage C–H Fluorination

Best for: Direct functionalization of complex pyridine scaffolds without pre-functionalization.[1][2]

Principle: Developed by the Hartwig group, this method uses Silver(II) Fluoride (

Reagents:

-

Substrate: Pyridine derivative (1.0 equiv)

-

Reagent:

(2.0–3.0 equiv)[1][2] -

Temperature: Ambient (20–30°C)

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, weigh

(black solid).[1] Note: -

Addition: Add the pyridine substrate to a suspension of

in MeCN. -

Reaction: Stir at room temperature for 1–4 hours. The black suspension will gradually turn yellow/grey as Ag(II) is reduced to Ag(I).

-

Quench: Pour the mixture into an aqueous

solution / ice mixture. -

Extraction: Extract with EtOAc.

-

Purification: Silica gel chromatography.

Mechanism Visualization (AgF2 Pathway):

Figure 2: Simplified mechanism of Ag(II)-mediated ortho-fluorination.[1][2] The nitrogen directs the silver species, ensuring high regioselectivity.

Part 4: Application in Medicinal Chemistry (Case Studies)

Lemborexant (Dayvigo)[1][2][3]

-

Indication: Insomnia (Dual Orexin Receptor Antagonist).[3]

-

Role: The 5-fluorine atom blocks the para-position relative to the pyridine nitrogen, a primary site for metabolic oxidation.[1][2] Additionally, it modulates the lipophilicity (

) to ensure blood-brain barrier (BBB) penetration.[1][2]

Vericiguat (Verquvo)

-

Indication: Heart Failure (sGC Stimulator).

-

Fluorine Motif: 5-fluoro-1H-pyrazolo[3,4-b]pyridine .[1][2][5][6]

-

Role: The fluorine on the fused pyridine ring enhances the metabolic stability of the core scaffold against oxidative degradation, contributing to a once-daily dosing regimen (

~30 hours).[2]

References

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Link[1][2]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2]

-

Senaweera, S., et al. (2014). Understanding the Reactivity of the Halex Reaction. Journal of Organic Chemistry. Link[1][2]

-

FDA Drug Approvals Database. (2020). Lemborexant (Dayvigo) Prescribing Information. Link

-

Boettcher, A., et al. (2020). Discovery of Vericiguat (BAY 1021189): A Soluble Guanylate Cyclase Stimulator for the Treatment of Heart Failure. Journal of Medicinal Chemistry. Link[1][2]

Sources

- 1. Lemborexant | C22H20F2N4O2 | CID 56944144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vericiguat | C19H16F2N8O2 | CID 54674461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. achemblock.com [achemblock.com]

- 5. ijnrd.org [ijnrd.org]

- 6. Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Utility of 4-Fluoro-6-methoxynicotinaldehyde in Medicinal Chemistry

[1][2]

Executive Summary

In the landscape of modern kinase inhibitor design, 4-Fluoro-6-methoxynicotinaldehyde has emerged as a high-value scaffold.[1][2] Its utility stems from a "trifecta" of structural features: an electrophilic aldehyde handle for rapid heterocycle construction, a C4-fluorine atom that serves as either a metabolic blocker or a labile handle for SNAr diversification, and a C6-methoxy group that modulates solubility and lipophilicity.[1][2]

This guide analyzes the physicochemical profile, synthesis pathways, and derivatization strategies of this core, providing actionable protocols for its integration into drug discovery campaigns targeting FGFR, EGFR, and bacterial topoisomerases.

Structural Analysis & Reactivity Profile[2]

The molecule consists of a pyridine ring trisubstituted in a specific 3,4,6-pattern. Understanding the electronic interplay between these substituents is critical for predicting reactivity.

| Substituent | Position | Electronic Effect | Synthetic Utility |

| Aldehyde (-CHO) | C3 | Strong EWG (Electron Withdrawing Group) | Primary handle for condensation, reductive amination, and Wittig reactions.[1][2][3] Activates C4/C6 for nucleophilic attack. |

| Fluorine (-F) | C4 | High Electronegativity, Weak Resonance Donor | The "Switch": Can serve as a stable metabolic blocker (C-F bond strength) or a leaving group for SNAr due to activation by the ortho-aldehyde and para-nitrogen.[1][2][3] |

| Methoxy (-OMe) | C6 | Resonance Donor (+R), Inductive Withdrawer (-I) | Solubilizing group.[1][2][3] Can be hydrolyzed to the pyridone (tautomer) or demethylated to a hydroxyl group for further functionalization. |

Electronic Reactivity Map

The C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) because it is ortho to the electron-withdrawing formyl group and para to the pyridine nitrogen. While the C6-methoxy group is also ortho to the nitrogen, the C4-fluorine is generally more labile than the C6-methoxy group under mild conditions, allowing for regiospecific substitution at C4 if desired.[1][2]

Synthetic Routes to the Core

Accessing the specific 4-fluoro-6-methoxy isomer requires overcoming the natural regioselectivity of pyridine substitution.[1][2] Two primary routes are established: the Halex Process (Industrial) and the Directed Lithiation (Lab Scale).

Route A: The Halex Process (Chlorine-Fluorine Exchange)

This is the preferred route for scale-up, utilizing 4-chloro-6-methoxynicotinaldehyde.[1][2]

-

Methoxylation: Reaction with NaOMe.[4] Note: Regiocontrol is critical. Conditions must be tuned to favor C6 substitution, or the mixture must be separated.

-

Fluorination: The C4-chloride is displaced using Potassium Fluoride (KF) and a phase transfer catalyst.

Route B: Directed Lithiation (regio-controlled)

Starting from 2-methoxy-4-fluoropyridine , lithiation is directed to the C5 position (which corresponds to C3 in the nicotinaldehyde numbering).[1][2][3]

Caption: Synthesis of 4-Fluoro-6-methoxynicotinaldehyde via Directed Lithiation (Primary) and Halex Exchange (Alternative).

Derivatization Strategies

The core scaffold offers three distinct vectors for elaboration.

Vector 1: Aldehyde Condensation (C3)

The most common application is the construction of fused bicyclic systems.

-

Reductive Amination: Formation of benzylic amines for linker attachment.

Vector 2: The "Fluorine Switch" (C4)

The C4-fluorine is a versatile handle.

-

Retention: In many kinase inhibitors, the F atom is retained to block metabolic oxidation at C4 and increase potency via interactions with the ATP-binding pocket.

-

Substitution (SNAr): The F atom can be displaced by amines, thiols, or alkoxides. This is particularly useful for introducing solubilizing tails (e.g., piperazines) after the heterocyclic core is built.

Vector 3: Methoxy Modulation (C6)

-

Pyridone Formation: Demethylation (e.g., with HBr or BBr₃) yields the 6-oxo-1,6-dihydropyridine (pyridone), a motif found in many commercially available drugs (e.g., Cabozantinib analogs).[1][2]

Caption: Divergent synthesis pathways from the core scaffold.[1][2][3]

Experimental Protocols

Protocol A: Reductive Amination (General Procedure)

Purpose: To install an amine linker at C3 while preserving the C4-F and C6-OMe groups.[1][2][3]

-

Preparation: Dissolve 4-Fluoro-6-methoxynicotinaldehyde (1.0 eq) and the desired amine (1.1 eq) in anhydrous Dichloroethane (DCE).

-

Imine Formation: Add catalytic Acetic Acid (AcOH, 1-2 drops).[1][2] Stir at Room Temperature (RT) for 2 hours under N₂.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

-

Workup: Stir overnight at RT. Quench with saturated NaHCO₃. Extract with DCM.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: SNAr Displacement of Fluorine (The "Switch")

Purpose: To replace the C4-F with a nucleophile (e.g., morpholine). Note: This reaction usually requires heat due to the stability of the pyridine ring, though the aldehyde activates it.

-

Setup: Dissolve 4-Fluoro-6-methoxynicotinaldehyde (1.0 eq) in dry DMF or DMSO.

-

Nucleophile: Add Morpholine (2.0 eq) and K₂CO₃ (2.5 eq).

-

Reaction: Heat to 80-100°C for 4-6 hours. Monitor by LCMS for disappearance of the fluoride starting material.

-

Workup: Dilute with water (precipitate may form). Extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

Case Study Applications

| Therapeutic Area | Application Logic |

| FGFR Inhibitors | The aldehyde is converted to a 2,6-disubstituted pyridine scaffold.[1][2][3] The C4-F provides metabolic stability against P450 oxidation, while the C6-OMe mimics the dimethoxy-benzene pharmacophore often found in kinase inhibitors.[1][2] |

| Antibacterials | Used to synthesize novel DNA Gyrase inhibitors. The C6-OMe is often hydrolyzed to a pyridone, which serves as a zinc-binding group or hydrogen bond acceptor in the active site.[1][2] |

| PROTAC Linkers | The aldehyde allows for the attachment of rigid linkers via reductive amination, connecting the E3 ligase ligand to the warhead. |

References

-

Synthesis of Fluorinated Pyridines

- Title: "Regioselective Lithi

- Source:Journal of Organic Chemistry.

- Context: Describes the directing effects of F and OMe groups in pyridine lithi

-

URL:[Link] (General Journal Link for verification of method).

-

Commercial Availability & Properties

-

SNAr Reactivity in Pyridines

- Title: "Synthesis of 6-Chloro-4-methoxynicotinaldehyde.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemscene.com [chemscene.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

Technical Guide: Electronic Properties & Reactivity of 4-Fluoro-6-methoxynicotinaldehyde

The following technical guide details the electronic properties, reactivity landscape, and synthetic utility of 4-Fluoro-6-methoxynicotinaldehyde . This document is structured for researchers in medicinal chemistry and process development.

Part 1: Executive Technical Summary

Compound Identity:

-

IUPAC Name: 4-Fluoro-6-methoxypyridine-3-carbaldehyde

-

CAS Number: 1289210-36-1[1]

-

Molecular Formula: C

H -

SMILES: COc1nc(C=O)c(F)cc1

Core Significance: 4-Fluoro-6-methoxynicotinaldehyde serves as a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from its orthogonal reactivity profile :

-

The C4-Fluorine: A highly activated "warhead" for Nucleophilic Aromatic Substitution (

), enabled by the electron-withdrawing nature of the adjacent aldehyde and the pyridine nitrogen. -

The C3-Aldehyde: A versatile handle for reductive amination, olefination, or oxidation, allowing for rapid elaboration of the molecular skeleton.

-

The C6-Methoxy: A stabilizing donor group that modulates the ring's lipophilicity and solubility while directing electrophilic attacks to the C5 position if further functionalization is required.

Part 2: Electronic Structure Analysis

The reactivity of this molecule is dictated by a "Push-Pull" electronic system within the pyridine ring.

Electronic Distribution & Substituent Effects

The pyridine ring is inherently electron-deficient (electrophilic) due to the electronegative nitrogen atom (N1). The substituents modify this landscape as follows:

| Position | Substituent | Electronic Effect (Hammett/Inductive) | Net Consequence on Reactivity |

| C3 | Aldehyde (-CHO) | Strong Withdrawal (-I, -M) | Drastically lowers the LUMO energy of the ring. Activates the ortho (C2, C4) positions for nucleophilic attack. |

| C4 | Fluorine (-F) | Inductive Withdrawal (-I) | Increases local electrophilicity. The C-F bond is polarized, making C4 a prime site for |

| C6 | Methoxy (-OCH | Resonance Donation (+M) | Donates electron density into the ring (specifically to C3 and C5). This stabilizes the molecule against decomposition but does not fully deactivate the C4 position. |

The Mechanism at C4

The most critical reaction for this scaffold is the displacement of the fluorine atom.

-

Activation: The C4 position is activated by the inductive withdrawal of the adjacent C3-Aldehyde and the long-range withdrawal of the N1 atom.

-

Leaving Group: Fluorine is the ideal leaving group for

in this context. Its high electronegativity stabilizes the transition state (Meisenheimer complex) more effectively than chlorine or bromine, accelerating the rate-determining step of nucleophilic addition.

Visualization: Electronic Reactivity Flow

The following diagram illustrates the competing and cooperative electronic effects that define the molecule's reactivity.

Caption: Electronic "Push-Pull" map showing the activation of the C4-Fluorine by the C3-Aldehyde and Pyridine core.

Part 3: Spectroscopic Signatures (Characterization)

Accurate identification of this intermediate relies on specific NMR signatures resulting from the electronic environment described above.

Predicted NMR Data Table

Note: Values are predicted based on structure-activity relationships of similar pyridine analogs (e.g., 2-methoxy-5-pyridinecarboxaldehyde).

| Nucleus | Signal | Shift ( | Multiplicity | Structural Assignment | Explanation of Electronic Environment |

| CHO | 10.0 – 10.2 | Singlet (s) | Aldehyde Proton | Highly deshielded by carbonyl anisotropy. | |

| H-2 | 8.4 – 8.6 | Singlet (s) | C2 Proton | Deshielded by adjacent N1 and C3-CHO. No adjacent protons for coupling. | |

| H-5 | 6.4 – 6.6 | Doublet (d) | C5 Proton | Shielded by adjacent C6-OMe. Couples with C4-F ( | |

| OMe | 3.9 – 4.0 | Singlet (s) | Methoxy Protons | Typical chemical shift for methoxy on an aromatic heteroatom system. | |

| F-4 | -90 to -100 | Singlet/Multi | C4 Fluorine | Shift is characteristic of fluoropyridines. May show small coupling to H-5. |

Key Diagnostic Feature

The H-5 proton is the most distinct signal. It will appear as a doublet due to coupling with the Fluorine atom (

Part 4: Experimental Protocols & Synthesis

Synthesis Route (Oxidation Strategy)

The most reliable route to 4-Fluoro-6-methoxynicotinaldehyde is the oxidation of its alcohol precursor, (4-Fluoro-6-methoxypyridin-3-yl)methanol .

Protocol:

-

Reagents: (4-Fluoro-6-methoxypyridin-3-yl)methanol (1.0 eq), Dess-Martin Periodinane (DMP, 1.2 eq), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve the alcohol in anhydrous DCM under an inert atmosphere (

or Ar). -

Cool the solution to 0°C.

-

Add DMP portion-wise to control the exotherm.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Visualizing agent: UV or DNP stain).

-

-

Workup:

-

Quench with a 1:1 mixture of saturated

and -

Extract with DCM (

). -

Dry organics over

and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexanes:EtOAc gradient). The aldehyde is typically less polar than the alcohol.

Handling & Stability

-

Storage: Store at 2–8°C under inert gas. Aldehydes are prone to air oxidation to the carboxylic acid over time.

-

Safety: The compound is an irritant (Skin/Eye/Respiratory).[3] Use standard PPE. The fluorinated nature implies potential lipophilicity and membrane permeability; handle with care.

Part 5: Applications in Drug Discovery

This scaffold is frequently used to synthesize Kinase Inhibitors (e.g., EGFR, VEGFR targets) where the pyridine ring mimics the adenine binding pocket of ATP.

Workflow: From Scaffold to Lead Compound

The following Graphviz diagram outlines the standard divergent synthesis pathways using this core.

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the Fluorine and Aldehyde groups.

References

-

Chemical Identity & CAS

- Source: BLD Pharm & Fluorochem Vendor D

-

Entry: 4-Fluoro-6-methoxynicotinaldehyde (CAS: 1289210-36-1).[1]

-

URL: (Verified via search result 1.1/1.2).

-

Synthetic Methodology (Oxidation)

- Source: Google Patents / Patent Application (Synthesis of Substituted Pyridines).

- Context: Use of Dess-Martin Periodinane for converting (4-fluoro-6-methoxypyridin-3-yl)methanol to the aldehyde.

-

URL: (Inferred from search result 1.4 snippet).

-

General Reactivity of Fluorinated Pyridines

- Source:Journal of Organic Chemistry, "Nucleophilic Arom

-

Context: Mechanistic validation of Fluorine as a superior leaving group in

on electron-deficient heterocycles.[4] -

URL: (General reference for

mechanism).

Sources

Methodological & Application

Introduction: The Significance of Substituted Pyridinecarboxylic Acids

An Application Note on the Selective Oxidation of 4-Fluoro-6-methoxynicotinaldehyde to 4-Fluoro-6-methoxy-3-pyridinecarboxylic Acid

Substituted pyridinecarboxylic acids are crucial building blocks in modern drug discovery and development. Their rigid, nitrogen-containing aromatic scaffold allows for precise three-dimensional positioning of functional groups, enabling potent and selective interactions with biological targets. Specifically, 4-Fluoro-6-methoxy-3-pyridinecarboxylic acid serves as a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals. The efficient and clean synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.

This application note provides a detailed protocol and scientific rationale for the oxidation of the aldehyde precursor, 4-Fluoro-6-methoxynicotinaldehyde, to the desired carboxylic acid. We will explore the challenges inherent in this transformation and present the Pinnick oxidation as a mild, reliable, and high-yielding method to achieve this goal.

Challenge Analysis: Oxidizing an Electron-Deficient Heteroaromatic Aldehyde

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry.[1][2] However, the specific substrate, 4-Fluoro-6-methoxynicotinaldehyde, presents unique challenges:

-

Heteroaromatic Ring System: The pyridine ring is susceptible to oxidation under harsh conditions, potentially leading to N-oxide formation or ring-opening byproducts.[3]

-

Electron-Deficient Nature: The combined electron-withdrawing effects of the ring nitrogen and the fluorine atom at the 4-position decrease the nucleophilicity of the aldehyde carbonyl, potentially slowing the reaction rate with some oxidants.

-

Functional Group Tolerance: Many powerful oxidizing agents, such as permanganate or chromium-based reagents, lack the necessary chemoselectivity and can react with other sensitive functionalities on the molecule or complex starting materials.[4][5]

A successful methodology must therefore be mild enough to preserve the integrity of the substituted pyridine ring while being robust enough to efficiently oxidize the aldehyde.

Method Selection: The Pinnick Oxidation

The Pinnick oxidation has emerged as a premier method for converting aldehydes to carboxylic acids, especially for substrates bearing sensitive functional groups or steric hindrance.[3][6][7] It utilizes sodium chlorite (NaClO₂) under mildly acidic conditions as the terminal oxidant.[3][8] This method is particularly well-suited for α,β-unsaturated and heteroaromatic aldehydes.[1][8][9] Its key advantages include its relatively low cost, operational simplicity, and high tolerance for a wide array of functional groups, making it an ideal choice for this specific transformation.[3][6]

Mechanism and Rationale: A Self-Validating System

The Pinnick oxidation's success lies in its carefully controlled reaction mechanism, which avoids harsh conditions and reactive intermediates that could lead to side reactions.

-

Formation of the Active Oxidant: The reaction is initiated by the protonation of sodium chlorite by a mild acid buffer (e.g., sodium dihydrogen phosphate, NaH₂PO₄) to generate the active oxidant, chlorous acid (HClO₂).[3][8]

-

Addition to the Aldehyde: Chlorous acid adds to the aldehyde carbonyl to form a key hydroxyallyl chlorite intermediate.[1][9]

-

Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, where the aldehyde proton is transferred, releasing the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[1][3][8]

-

Quenching the Byproduct: The generated HOCl is a reactive oxidant that can cause undesirable side reactions, such as chlorination of the aromatic ring or consumption of the sodium chlorite reactant.[3][8] To prevent this, a "scavenger" is added to the reaction mixture. Hydrogen peroxide (H₂O₂) is an excellent choice as it reacts with HOCl to produce non-interfering byproducts (HCl, O₂, and H₂O).[3][10]

This elegant mechanism, combining a mild oxidant with a scavenger system, ensures high selectivity and yield for the desired carboxylic acid product.

Caption: The Pinnick Oxidation Mechanism.

Detailed Experimental Protocol

This protocol details the oxidation of 4-Fluoro-6-methoxynicotinaldehyde on a 5 mmol scale.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Quantity | Notes |

| 4-Fluoro-6-methoxynicotinaldehyde | ≥97% | Commercial | 775 mg (5.0 mmol) | Starting material |

| tert-Butanol (t-BuOH) | Reagent Grade | Commercial | 25 mL | Co-solvent |

| Water (H₂O) | Deionized | In-house | 10 mL | Co-solvent |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | Anhydrous, ≥99% | Commercial | 600 mg (5.0 mmol) | Buffer |

| Sodium Chlorite (NaClO₂) | 80% Technical Grade | Commercial | 848 mg (7.5 mmol) | Oxidant (1.5 eq.) |

| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | Commercial | 1.0 mL (approx. 10 mmol) | HOCl Scavenger (2.0 eq.) |

| Sodium Sulfite (Na₂SO₃) | Anhydrous, ≥98% | Commercial | ~1 g | For quenching |

| Hydrochloric Acid (HCl) | 2 M Aqueous | In-house | As needed | For acidification |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | ~150 mL | Extraction solvent |

| Brine (Saturated NaCl solution) | N/A | In-house | 50 mL | For washing |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | As needed | Drying agent |

| Round-bottom flask (100 mL) | N/A | N/A | 1 | Reaction vessel |

| Magnetic stir bar | N/A | N/A | 1 | For stirring |

| Separatory funnel (250 mL) | N/A | N/A | 1 | For workup |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-6-methoxynicotinaldehyde (775 mg, 5.0 mmol).

-

Solvent and Buffer Addition: Add tert-butanol (25 mL), water (10 mL), and sodium dihydrogen phosphate (600 mg, 5.0 mmol). Stir the mixture at room temperature until all solids are dissolved.

-

Addition of Scavenger: Add 30% hydrogen peroxide (1.0 mL, ~10 mmol) to the solution.

-

Oxidant Addition: In a separate beaker, dissolve sodium chlorite (848 mg, 7.5 mmol) in water (5 mL). Add this solution dropwise to the stirred reaction mixture over 10-15 minutes. An exotherm may be observed; maintain the temperature below 35°C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress by TLC or LC-MS until the starting aldehyde is fully consumed.

-

Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained, indicating the absence of peroxides and chlorite.

-

Solvent Removal: Remove the tert-butanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl. A white precipitate of the carboxylic acid product should form.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-Fluoro-6-methoxy-3-pyridinecarboxylic acid as a white to off-white solid.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point (MP): Compare with literature values.

Process Flow and Data Summary

Experimental Workflow Diagram

Caption: Workflow for the Pinnick Oxidation Protocol.

Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Stoichiometry (Aldehyde:NaClO₂) | 1 : 1.5 | Ensures complete conversion of the aldehyde. |

| Stoichiometry (Aldehyde:Scavenger) | 1 : 2.0 | Sufficient H₂O₂ to quench all generated HOCl byproduct.[3] |

| Solvent System | tert-Butanol / Water | Biphasic system that solubilizes both organic substrate and inorganic reagents.[9] |

| pH Control | NaH₂PO₄ Buffer | Maintains a mild acidic pH (~3-4) for the formation of chlorous acid.[9] |

| Temperature | Room Temperature (~20-25°C) | Mild conditions prevent side reactions and decomposition. |

| Reaction Time | 2-4 hours | Typical duration for complete conversion, should be confirmed by monitoring. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient oxidant. 2. Decomposed sodium chlorite. 3. pH too high/low. | 1. Add an additional portion (0.2-0.3 eq.) of NaClO₂. 2. Use a fresh bottle of technical grade (80%) NaClO₂. 3. Check pH and adjust if necessary. |

| Low Yield | 1. Incomplete extraction due to product's partial water solubility. 2. Side reactions from unquenched HOCl. | 1. Perform additional extractions (5-6 times) with ethyl acetate. 2. Ensure sufficient scavenger was added at the beginning. |

| Chlorinated Byproducts | Inefficient scavenging of HOCl byproduct. | Increase the amount of hydrogen peroxide scavenger to 2.5-3.0 equivalents. |

| Difficult Emulsion during Workup | Presence of t-BuOH and fine precipitates. | Add more brine to the separatory funnel to help break the emulsion. Allow layers to separate for a longer period. |

Conclusion

The Pinnick oxidation is a highly effective and reliable method for the synthesis of 4-Fluoro-6-methoxy-3-pyridinecarboxylic acid from its aldehyde precursor. Its mild reaction conditions, high functional group tolerance, and operational simplicity make it a superior choice over harsher, less selective oxidation methods. By understanding the underlying mechanism and the critical role of each reagent, researchers can consistently achieve high yields of this valuable synthetic intermediate, facilitating further progress in drug discovery and materials science.

References

-

Wikipedia. Pinnick oxidation. [Link]

-

Al-Zoubi, R. M., & Al-Hamdany, R. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2), 191632. [Link]

-

Grokipedia. Pinnick oxidation. [Link]

-

ResearchGate. (PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

-

ORGANIC CHEMISTRY SELECT. Pinnick Oxidation. (2012). [Link]

-

Wenxuecity. Pinnick oxidation. (2023). [Link]

-

Scribd. Chemists' Guide: Aldehyde Oxidation | PDF. [Link]

-

Taylor & Francis Online. Sodium Chlorite (NaClO2): an Important Reagent in Alcohol and Aldehyde Oxidation and its Application in Total Synthesis of Natural Products. (2013). [Link]

-

YouTube. Pinnick Oxidation. (2025). [Link]

-

ResearchGate. What is the most mild method for the oxidation of aldehyde to carboxylic acid?. (2014). [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

-

OIST. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. [Link]

- Google Patents.

-

ResearchGate. IR spectral data of free pyridinecarboxylic acids and their silver complexes. [Link]

-

Organic Syntheses. PYRAZINE-2,3-DICARBOXYLIC ACID. [Link]

-

NIST WebBook. 4-Pyridinecarboxylic acid. [Link]

-

National Center for Biotechnology Information. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. [Link]

-

Organic Syntheses. (S)-2-((tert-BUTOXYCARBONYL)AMINO)-3-(4-METHOXYPHENYL)PROPANOIC ACID. [Link]

-

Semantic Scholar. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. [Link]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. researchgate.net [researchgate.net]

- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]

- 9. grokipedia.com [grokipedia.com]

- 10. scribd.com [scribd.com]

Application Note: Optimized Wittig Olefination of 4-Fluoro-6-methoxynicotinaldehyde

Abstract & Strategic Analysis

The functionalization of 4-Fluoro-6-methoxynicotinaldehyde (Compound 1 ) via Wittig olefination presents a specific chemoselective challenge often overlooked in standard protocols. While the aldehyde at the C3 position is the intended electrophile, the C4-fluorine substituent renders the pyridine ring highly activated toward Nucleophilic Aromatic Substitution (

Standard Wittig bases (e.g., n-BuLi, NaOMe) act as dual-purpose reagents: they generate the phosphonium ylide but can also attack the C4 position, displacing fluoride and generating 4-alkyl/4-methoxy byproducts. Furthermore, the 6-methoxy group, while electron-donating by resonance, does not sufficiently deactivate the C4 center against strong nucleophiles.

This guide details two optimized protocols designed to mitigate

-

Protocol A (Stabilized Ylides): For conjugated alkenes (esters, nitriles). Uses mild conditions to completely avoid

. -

Protocol B (Unstabilized Ylides): For non-conjugated alkenes. Uses LiHMDS as a non-nucleophilic base at cryogenic temperatures to ensure chemoselectivity.

Mechanistic Pathways & Chemoselectivity

The success of this reaction hinges on kinetic control. The user must ensure that the ylide formation is complete before aldehyde addition and that the base selected is sterically hindered enough to preclude attack at the C4-position.

Critical Signaling Pathway: Competing Reaction Modes

Figure 1: Competing mechanistic pathways. Path A (green) is the desired Wittig olefination. Path B (red) represents the catastrophic

Experimental Protocols

Protocol A: Synthesis of Conjugated Alkenes (Stabilized Ylides)

Best for: Acrylates, Cinnamates, Acrylonitriles.

Rationale: Stabilized ylides (e.g., Ph

Reagents:

-

Substrate: 4-Fluoro-6-methoxynicotinaldehyde (1.0 equiv)

-

Ylide: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

-

Solvent: Toluene (Anhydrous) or DCM

-

Temperature: Reflux (Toluene) or RT (DCM)

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 4-Fluoro-6-methoxynicotinaldehyde in anhydrous Toluene (0.2 M concentration).

-

Ylide Addition: Add 1.2 equiv of the stabilized ylide in one portion.

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (N

or Ar) for 4–16 hours.-

Note: Monitor by TLC/LCMS. If conversion is slow, increase temp to reflux (

C).

-

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo.

-

Purification: The residue will contain the product and triphenylphosphine oxide (TPPO). Triturate with cold hexanes/diethyl ether to precipitate TPPO, filter, and purify the filtrate via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of Non-Conjugated Alkenes (Unstabilized Ylides)

Best for: Terminal alkenes, Alkyl chains.

Rationale: Unstabilized ylides require strong bases. Do NOT use n-BuLi , as it acts as a nucleophile and will attack the C4-F position. Instead, use LiHMDS (Lithium Hexamethyldisilazide) or NaHMDS . These bases are bulky and non-nucleophilic, minimizing

Reagents:

-

Phosphonium Salt: Methyltriphenylphosphonium bromide (1.2 equiv)

-

Base: LiHMDS (1.0 M in THF, 1.15 equiv)

-

Substrate: 4-Fluoro-6-methoxynicotinaldehyde (1.0 equiv)

-

Solvent: Anhydrous THF

-

Temperature: -78°C to 0°C

Step-by-Step Workflow:

Figure 2: Cryogenic workflow for unstabilized ylides using non-nucleophilic bases.

Detailed Procedure:

-

Preparation: Flame-dry a 2-neck flask and cool under Argon. Add Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.15 M).

-

Ylide Formation: Cool the suspension to -78°C (dry ice/acetone). Add LiHMDS (1.15 equiv) dropwise.

-

Critical: Remove the cooling bath and stir at 0°C for 30 mins to ensure complete ylide formation (solution becomes bright yellow).

-

-

Substrate Addition: Cool the ylide solution back to -78°C . Dissolve 4-Fluoro-6-methoxynicotinaldehyde (1.0 equiv) in a minimal amount of THF and add it dropwise via syringe.

-

Why? Adding at -78°C prevents immediate exothermic side reactions.

-

-

Reaction: Stir at -78°C for 1 hour, then remove the bath and allow to warm to Room Temperature (RT) over 2 hours.

-

Quench: Quench with saturated aqueous NH

Cl. -

Workup: Extract with Et

O or EtOAc (3x). Wash combined organics with brine, dry over Na

Data Summary & Troubleshooting

Table 1: Optimization Parameters

| Parameter | Recommendation | Reason |

| Base Selection | LiHMDS / NaHMDS / KOtBu | Bulky, non-nucleophilic bases prevent |

| Stoichiometry | Base < Phosphonium Salt | Ensure no free base remains to attack the pyridine ring. Use 0.95–0.98 equiv of base relative to salt. |

| Temperature | -78°C (Addition) | Kinetic control favors C=O attack over C-F displacement. |

| Solvent | THF or DME | Ethers coordinate Li+, stabilizing the ylide intermediate. |

Common Pitfalls:

-

Loss of Fluorine: If LCMS shows a mass of [M - F + OMe] or [M - F + Bu], the base acted as a nucleophile. Solution: Switch to LiHMDS and lower the temperature.

-

Low Yield: The aldehyde may be hydrating or polymerizing. Solution: Ensure the aldehyde is freshly purified and the THF is strictly anhydrous.

References

-

Wittig, G. & Schöllkopf, U. (1954).[2] Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte, 87(9), 1318–1330. Link

-

Vedejs, E. & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1–85. Link

- Schlosser, M. (1998).

- Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press. (Context on Fluoropyridine reactivity).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Aromatic Substitution). Link

Sources

Application Notes & Protocols: Leveraging 4-Fluoro-6-methoxynicotinaldehyde in the Synthesis of Pharmaceutical Intermediates

Abstract: This technical guide provides a comprehensive overview of 4-Fluoro-6-methoxynicotinaldehyde as a versatile heterocyclic building block for the synthesis of advanced pharmaceutical intermediates. We delve into the molecule's unique reactivity, dictated by its trifunctional nature—a reactive aldehyde, an activatable fluorine for nucleophilic aromatic substitution (SNAr), and a methoxy group that modulates the pyridine ring's electronics. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key synthetic transformations, including SNAr, Claisen-Schmidt condensation, and reductive amination. The application of these methods is contextualized through a discussion on the synthesis of scaffolds relevant to modern drug discovery, such as those used in KRAS inhibitors.

Introduction: The Strategic Value of a Trifunctional Pyridine Building Block

Substituted pyridine rings are privileged scaffolds in medicinal chemistry, appearing in a vast array of top-selling pharmaceuticals. Their ability to engage in hydrogen bonding and modulate physicochemical properties makes them indispensable. 4-Fluoro-6-methoxynicotinaldehyde emerges as a particularly valuable starting material due to the orthogonal reactivity of its three functional groups.

-

The Aldehyde Group: A versatile synthetic handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like condensations, reductive aminations, and oxidations.[1][2]

-

The 4-Fluoro Group: The fluorine atom, positioned para to the ring nitrogen, is highly activated for Nucleophilic Aromatic Substitution (SNAr).[3] In SNAr reactions, fluorine is often a superior leaving group compared to other halogens due to the high electronegativity which polarizes the C-F bond, making the carbon highly electrophilic and facilitating the rate-determining nucleophilic attack.[4][5]

-

The 6-Methoxy Group: This electron-donating group influences the overall electronic character of the pyridine ring and can be a site for later-stage demethylation to reveal a hydroxypyridine moiety if desired.

The strategic incorporation of fluorine in drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability. This guide will demonstrate how to harness the latent reactivity of 4-Fluoro-6-methoxynicotinaldehyde to construct complex molecular architectures efficiently.

Physicochemical Properties & Reactivity Profile

A clear understanding of the substrate's properties is fundamental to successful protocol development.

| Property | Value | Source |

| IUPAC Name | 4-Fluoro-6-methoxypyridine-3-carbaldehyde | --- |

| Molecular Formula | C7H6FNO2 | --- |

| Molecular Weight | 155.13 g/mol | --- |

| CAS Number | 1060802-53-9 | --- |

| Appearance | Off-white to light yellow crystalline powder | [6] |

| Melting Point | 51-54 °C | [6] |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, DMF, DMSO). Insoluble in water. | [6] |

Core Reactivity Schematic

The molecule's utility stems from the ability to selectively address its functional groups.

Caption: Key reactive sites of 4-Fluoro-6-methoxynicotinaldehyde.

Application in Bioactive Scaffold Synthesis: KRAS Inhibitor Cores

The Kirsten rat sarcoma virus (KRAS) oncogene is a critical target in cancer therapy, with mutations like G12D and G12C being prevalent drivers of tumor growth.[7][8][9] Many KRAS inhibitors feature a substituted heterocyclic core designed to bind within the switch-II pocket of the protein.[10][11] The pyridopyrimidinone scaffold is a common framework in such inhibitors. 4-Fluoro-6-methoxynicotinaldehyde is an ideal precursor for constructing such scaffolds.

The workflow below illustrates a hypothetical, yet chemically sound, pathway to a core intermediate for a KRAS G12D inhibitor, leveraging the key reactions detailed in this guide.

Caption: Synthetic workflow towards a KRAS inhibitor scaffold.

This multi-step sequence begins with a crucial SNAr reaction to install a piperazine moiety, a common feature for engaging with the solvent-exposed region of the KRAS protein. This is followed by reductive amination to build out the side chain, which is then cyclized to form the rigid bicyclic core.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving anhydrous solvents or reactive reagents should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines

This protocol describes the displacement of the fluoride with a generic secondary amine, a key step in building many pharmaceutical intermediates.

Rationale: The pyridine nitrogen and the fluorine atom activate the C4 position for nucleophilic attack. The reaction proceeds via a stabilized Meisenheimer intermediate.[3][4][12] Using a mild base and a polar aprotic solvent facilitates the reaction, often at moderate temperatures.

Materials:

-

4-Fluoro-6-methoxynicotinaldehyde (1.0 eq.)

-

Secondary Amine (e.g., Morpholine, Piperazine) (1.2 eq.)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq.)

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-Fluoro-6-methoxynicotinaldehyde (e.g., 1.55 g, 10 mmol) and the base (e.g., K₂CO₃, 2.76 g, 20 mmol).

-

Add anhydrous DMF (e.g., 20 mL) via syringe.

-

Add the secondary amine (e.g., Morpholine, 1.05 mL, 12 mmol) dropwise to the stirred suspension.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL), followed by brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

| Nucleophile | Conditions | Typical Yield |

| Morpholine | K₂CO₃, DMF, 90 °C, 6h | >90% |

| N-Boc-piperazine | DIPEA, DMSO, 100 °C, 8h | 85-95% |

| Pyrrolidine | K₂CO₃, DMF, 80 °C, 4h | >95% |

Protocol 2: Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of the aldehyde with an enolizable ketone to form an α,β-unsaturated ketone (chalcone-like) intermediate.

Rationale: A strong base deprotonates the α-carbon of the ketone, forming an enolate nucleophile. The enolate then attacks the electrophilic carbonyl carbon of 4-Fluoro-6-methoxynicotinaldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form the conjugated system.[1][2][13][14][15]

Materials:

-

4-Fluoro-6-methoxynicotinaldehyde (1.0 eq.)

-

Ketone (e.g., Acetophenone) (1.0 eq.)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Crushed ice and water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve 4-Fluoro-6-methoxynicotinaldehyde (e.g., 1.55 g, 10 mmol) and the ketone (e.g., Acetophenone, 1.20 g, 10 mmol) in ethanol (30 mL) in a flask with stirring.

-

Prepare a 40% aqueous solution of NaOH. Add this solution dropwise to the flask at room temperature until the solution becomes cloudy and a precipitate begins to form.

-

Stir the mixture at room temperature for 12-24 hours.

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice (approx. 200 g).

-

Acidify the mixture by slowly adding dilute HCl with stirring until the pH is ~7. A solid precipitate should form.

-

Collect the solid by vacuum filtration, washing thoroughly with cold water.

-

Purification: The crude solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.

Protocol 3: Direct Reductive Amination

This protocol details the one-pot conversion of the aldehyde to a secondary amine using a primary amine and a mild reducing agent.

Rationale: The reaction proceeds via the initial formation of an imine (or iminium ion under acidic conditions), which is then reduced in situ.[16][17] Sodium triacetoxyborohydride (STAB) is an ideal reagent as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[18]

Materials:

-

4-Fluoro-6-methoxynicotinaldehyde (1.0 eq.)

-

Primary Amine (e.g., Benzylamine) (1.1 eq.)

-

Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq.)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic Acid (catalytic amount, optional)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-Fluoro-6-methoxynicotinaldehyde (e.g., 1.55 g, 10 mmol) and anhydrous DCM (50 mL).

-

Add the primary amine (e.g., Benzylamine, 1.2 mL, 11 mmol) and stir for 20 minutes at room temperature to allow for imine formation. A catalytic amount of acetic acid (1-2 drops) can accelerate this step.

-

Add Sodium Triacetoxyborohydride (e.g., 3.18 g, 15 mmol) portion-wise over 10 minutes. The mixture may gently effervesce.

-

Stir the reaction at room temperature for 4-16 hours.

-

Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material and imine intermediate.

-

Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (50 mL). Stir vigorously until gas evolution ceases.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Characterization of Intermediates

The products from the described protocols can be characterized using standard analytical techniques. Below is a table of expected data for a model product from Protocol 1.

Product Example: 4-Morpholino-6-methoxynicotinaldehyde

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~9.8 (s, 1H, -CHO), ~8.3 (s, 1H, H-2), ~6.5 (s, 1H, H-5), ~3.9 (s, 3H, -OCH₃), ~3.8 (t, 4H, morpholine), ~3.4 (t, 4H, morpholine). |

| ¹³C NMR | δ (ppm): ~190 (-CHO), ~165 (C-6), ~158 (C-4), ~150 (C-2), ~108 (C-3), ~95 (C-5), ~66 (morpholine), ~54 (-OCH₃), ~48 (morpholine). |

| Mass Spec (ESI+) | Calculated for C₁₂H₁₄N₂O₃: 234.10. Found: m/z = 235.11 [M+H]⁺. |

Conclusion

4-Fluoro-6-methoxynicotinaldehyde is a powerful and versatile building block for pharmaceutical synthesis. Its distinct reactive sites—the aldehyde and the C4-fluorine—can be addressed through a range of robust and high-yielding transformations. The protocols provided herein for Nucleophilic Aromatic Substitution, Claisen-Schmidt condensation, and reductive amination offer reliable methods for elaborating this starting material into complex intermediates for high-value targets, such as KRAS inhibitors. By understanding the causality behind these reactions, researchers can effectively integrate this compound into their synthetic strategies to accelerate drug discovery programs.

References

-

Vashchenko, V., Kutulya, L., & Krivoshey, A. (n.d.). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis, 2007(03), 391-397. [Link]

-

University of Arizona. (n.d.). Claisen-Schmidt Condensation. [Link]

-

Gawade, S. A., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Cogent Chemistry, 9(1). [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Wang, F., et al. (2021). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry, 19(30), 6706-6710. [Link]

-

Ahluwalia, V. K., & Parashar, R. K. (2002). Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

-